Ethyl 5-cyclopentyl-3-oxopentanoate
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Overview
Description
Ethyl 5-cyclopentyl-3-oxopentanoate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is a member of the aliphatic cyclic hydrocarbons family and is primarily used for research purposes . This compound is characterized by its unique structure, which includes a cyclopentyl ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyclopentyl-3-oxopentanoate can be synthesized through various organic reactions. One common method involves the esterification of 5-cyclopentyl-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopentyl-3-oxopentanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.
Scientific Research Applications
Ethyl 5-cyclopentyl-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopentyl-3-oxopentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyclopentyl ring provides structural stability and can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxopentanoate
- Cyclopentyl acetate
- Ethyl cyclopentanecarboxylate
Uniqueness
Ethyl 5-cyclopentyl-3-oxopentanoate is unique due to its combination of a cyclopentyl ring and an ester functional group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-cyclopentyl-3-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-7-10-5-3-4-6-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMBQZYQQMUAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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